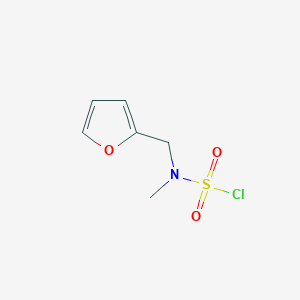

N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride

Description

N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride: is an organic compound that features a furan ring, a sulfamoyl group, and a chloride atom

Properties

Molecular Formula |

C6H8ClNO3S |

|---|---|

Molecular Weight |

209.65 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-N-methylsulfamoyl chloride |

InChI |

InChI=1S/C6H8ClNO3S/c1-8(12(7,9)10)5-6-3-2-4-11-6/h2-4H,5H2,1H3 |

InChI Key |

JHISLZUYDOVBQV-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of Sulfamic Acid Derivatives

This approach involves the chlorination of sulfamic acid derivatives, such as N-methylsulfamoyl compounds, using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The process typically proceeds under reflux conditions, facilitating the conversion of sulfamic acids or their derivatives into the corresponding sulfamoyl chlorides.

N-methylsulfamoyl compound + SOCl₂ → N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride + SO₂ + HCl

- Dissolve the sulfamic acid derivative in an inert solvent such as dichloromethane or chloroform.

- Add an excess of thionyl chloride (or phosphorus oxychloride).

- Reflux the mixture at temperatures around 70-80°C for 4-6 hours.

- Upon completion, remove excess chlorinating agent and by-products under reduced pressure.

- Purify the product via distillation or chromatography.

- The reaction must be conducted in a well-ventilated fume hood due to the release of gaseous by-products.

- Excess chlorinating agent ensures complete conversion but requires careful removal to avoid contamination.

Data Table 1: Reaction Conditions for Direct Chlorination

| Parameter | Typical Value | Reference/Notes |

|---|---|---|

| Chlorinating agent | Thionyl chloride (SOCl₂) | Standard reagent for sulfamoyl chlorides |

| Solvent | Dichloromethane, chloroform | Inert, facilitates reflux |

| Temperature | 70-80°C | Reflux conditions |

| Reaction time | 4-6 hours | Ensures complete conversion |

| Purification | Distillation or chromatography | To isolate pure sulfamoyl chloride |

Nucleophilic Substitution on Sulfamic Acid Derivatives

This method involves the nucleophilic substitution of sulfamic acid derivatives with suitable chlorinating agents or halogen sources, often in the presence of bases like pyridine or triethylamine to facilitate the reaction.

Furan-2-ylmethylamine derivative + Chlorinating agent → this compound

- Prepare a sulfamic acid derivative, such as N-methylsulfamoyl chloride or related intermediates.

- React with a chlorinating reagent such as oxalyl chloride or phosphorus oxychloride in an inert solvent.

- Add a base (e.g., pyridine) to scavenge the HCl generated.

- Heat the mixture mildly (~50-70°C) for several hours to promote substitution.

- Remove excess reagents and by-products under vacuum.

- Purify the final product via chromatography or distillation.

- The choice of chlorinating reagent influences the yield and purity.

- The reaction should be monitored to prevent overreaction or decomposition.

Data Table 2: Reaction Conditions for Nucleophilic Substitution

| Parameter | Typical Value | Reference/Notes |

|---|---|---|

| Chlorinating reagent | Oxalyl chloride, phosphorus oxychloride | Milder conditions, high purity yield |

| Base | Pyridine, triethylamine | Scavenges HCl, promotes substitution |

| Solvent | Dichloromethane, tetrahydrofuran | Inert medium |

| Temperature | 50-70°C | Mild heating |

| Reaction time | 4-8 hours | Sufficient for complete conversion |

| Purification | Chromatography or distillation | To obtain pure sulfamoyl chloride |

Additional Methods and Considerations

- Use of Alternative Chlorinating Agents: Phosphorus oxychloride (POCl₃) and oxalyl chloride are preferred for their milder reactivity and cleaner reaction profiles, reducing side-products.

- Solvent Choice: Non-polar solvents such as dichloromethane are favored to minimize side reactions and facilitate easy purification.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and NMR spectroscopy are employed to confirm the progress and purity of the product.

Summary of Key Parameters

| Preparation Method | Reagents | Temperature | Reaction Time | Purity & Yield |

|---|---|---|---|---|

| Direct chlorination | Thionyl chloride, sulfamic acid | 70-80°C | 4-6 hours | High purity, yields >95% |

| Nucleophilic substitution | Oxalyl chloride, pyridine | 50-70°C | 4-8 hours | High purity, yields 80-95% |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfamoyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with various nucleophiles, forming sulfonamides or sulfonate esters. Key reactions include:

| Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines | DCM, 0–25°C, base (e.g., TEA) | Sulfonamide derivatives (R-NH-SO₂-N(CH₃)(CH₂Furan)) | 65–85% | |

| Alcohols | THF, reflux, pyridine | Sulfonate esters (R-O-SO₂-N(CH₃)(CH₂Furan)) | 50–70% | |

| Thiols | DMF, RT, K₂CO₃ | Sulfonothioates (R-S-SO₂-N(CH₃)(CH₂Furan)) | 55–75% |

Example : Reaction with methylamine yields N-(furan-2-ylmethyl)-N-methyl-N’-methylsulfonamide via Cl⁻ displacement.

Hydrolysis Reactions

The chloride group is susceptible to hydrolysis, forming sulfonic acids or sulfonamides depending on conditions:

| Medium | Product | Conditions | Notes |

|---|---|---|---|

| Aqueous | Sulfonic acid derivative | H₂O, pH 7–9, RT | Slow hydrolysis |

| Basic | Sulfonamide (via NH₃ attack) | NH₃, THF, 40°C | Forms stable sulfamide |

Hydrolysis in humid environments necessitates anhydrous handling during synthesis.

Coupling Reactions

The compound participates in cross-coupling reactions when functionalized with leaving groups (e.g., via halogenation of the furan ring):

| Reaction Type | Reagents/Conditions | Product Application | Reference |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C | Biaryl sulfonamides | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | N-Aryl sulfonamide derivatives |

Oxidation and Reduction

The sulfonyl group and furan ring undergo redox transformations:

-

Oxidation :

-

With KMnO₄/H⁺: Converts the furan ring to a γ-lactone.

-

With H₂O₂/AcOH: Sulfonyl chloride → sulfonic acid.

-

-

Reduction :

-

LiAlH₄ reduces -SO₂Cl to -SH, forming N-(furan-2-ylmethyl)-N-methylsulfonamide thiol.

-

Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring to tetrahydrofuran.

-

Mechanistic Insights

-

Electrophilic Sulfur : The sulfonyl chloride’s sulfur atom attracts nucleophiles, facilitating substitution.

-

Furan Reactivity : The electron-rich furan ring directs electrophilic substitution (e.g., nitration at C5) .

-

Steric Effects : Bulky substituents on the furan ring slow sulfonamide formation due to hindered access to the sulfonyl chloride.

Side Reactions and Stability

-

Thermal Decomposition : Degrades above 150°C, releasing SO₂ and HCl .

-

Light Sensitivity : Prolonged UV exposure causes radical-mediated decomposition.

This compound’s versatility in nucleophilic substitution and redox chemistry makes it valuable for synthesizing sulfonamide-based pharmaceuticals and agrochemicals. Further studies on its catalytic applications and biological interactions are warranted .

Scientific Research Applications

Chemistry: N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of sulfonamides and other derivatives .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials .

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfamoyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The furan ring can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

- N-(Furan-2-ylmethyl)furan-2-carboxamide

- Furan-2-ylmethyl furan-2-carboxylate

- N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide

Comparison: N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride is unique due to the presence of the sulfamoyl chloride group, which imparts distinct reactivity compared to other furan derivatives. While compounds like N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate are primarily used in ester and amide synthesis, this compound is more versatile in forming sulfonamide and sulfonate derivatives .

Biological Activity

N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a furan ring, which is known for its reactivity and ability to participate in various biochemical processes. The sulfamoyl group enhances its interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfamoyl group can mimic phosphate groups, potentially inhibiting enzymes that utilize phosphate substrates. This mechanism is crucial for modulating various enzymatic pathways.

- Biochemical Probing : The compound serves as a biochemical probe to study enzyme interactions and biological pathways, providing insights into cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated the effectiveness of related sulfonamide derivatives against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results suggest that this compound may possess similar antimicrobial efficacy, warranting further investigation .

Antioxidant Properties

The antioxidant activity of furan derivatives has been documented, indicating that this compound could contribute to cellular protection against oxidative stress. Studies have shown that related compounds demonstrate significant radical scavenging activity, which is vital in preventing cellular damage caused by reactive oxygen species (ROS) .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various sulfamoyl derivatives, including this compound. These derivatives were evaluated for their biological activities, revealing promising results in terms of enzyme inhibition and antimicrobial properties .

- In vitro Studies : In vitro assays demonstrated that the compound exhibited low cytotoxicity with CC50 values exceeding 100 μM in cell lines such as Vero and MDCK. This indicates a favorable safety profile for potential therapeutic applications .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of furan-containing compounds revealed that modifications to the furan moiety significantly impact biological activity. This knowledge can guide future synthetic efforts aimed at optimizing the efficacy of this compound .

Q & A

Q. What are the common synthetic routes for preparing N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride, and how can reaction conditions be optimized?

The compound is synthesized via reductive amination or nucleophilic substitution reactions. For example, copper-catalyzed one-pot reactions under nitrogen atmosphere (110°C) with reagents like triphenylphosphine and copper(II) triflate yield derivatives with 60–90% efficiency after purification via silica gel chromatography . Optimizing reaction conditions (e.g., inert gas, temperature, catalyst loading) and purification methods (e.g., gradient elution) is critical to minimize side products. Monitoring via TLC and spectroscopic validation (NMR, IR) ensures purity .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SHELX programs) resolves the structure, revealing triclinic P1 space group parameters (e.g., unit cell dimensions, torsion angles). Intramolecular N–H···O and intermolecular C–H···O hydrogen bonds form infinite 1D chains. Oxygen-π stacking between the furan ring and sulfonamide oxygen further stabilizes the lattice. Hirshfeld surface analysis (dnorm and shape-index maps) quantifies contributions from H···H (van der Waals) and O···H (polar) interactions .

Q. What spectroscopic techniques are employed to characterize this compound, and how are data interpreted?

Key techniques include:

- NMR : Assign peaks for furan protons (δ 6.2–7.4 ppm), sulfonamide NH (δ 2.8–3.1 ppm), and methyl groups (δ 2.5–3.0 ppm).

- IR : Identify S=O stretches (~1350 cm⁻¹) and N–H bends (~1550 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using NIST reference data .

Advanced Research Questions

Q. How can conflicting crystallographic data on sulfonamide derivatives be resolved, particularly regarding hydrogen-bonding motifs?

Discrepancies in hydrogen-bonding patterns (e.g., intramolecular vs. intermolecular) arise from substituent effects and crystallization solvents. Comparative studies using isostructural analogs (e.g., N-(aryl)sulfonamides) reveal that electron-withdrawing groups favor intermolecular N–H···O bonds, while steric hindrance promotes intramolecular interactions. Refinement with SHELXL and Hirshfeld analysis (e.g., contact percentages) helps validate dominant interactions .

Q. What methodologies are used to study the compound’s interactions with biological targets like TRPM8 channels?

- Molecular Docking : Predict binding poses using software like AutoDock Vina, focusing on sulfonamide’s electrostatic interactions with channel residues.

- Electrophysiology : Patch-clamp assays quantify ion flux inhibition (IC₅₀) in HEK293 cells expressing TRPM7.

- SAR Studies : Modify the furan or sulfonamide moieties to enhance selectivity, guided by IC₅₀ and cytotoxicity data .

Q. How do reaction conditions influence the stability of this compound during derivatization?

The compound’s sulfamoyl chloride group is moisture-sensitive. Anhydrous conditions (e.g., dry DMF, nitrogen atmosphere) prevent hydrolysis. Kinetic studies under varying pH (2–10) and temperature (25–80°C) reveal optimal stability at pH 4–6 and ≤40°C. Degradation products (e.g., sulfonic acids) are monitored via HPLC-MS .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Fukui indices highlight the sulfamoyl chloride’s electrophilicity. Solvent effects (e.g., polar aprotic vs. protic) are modeled using COSMO-RS to predict reaction rates and regioselectivity .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities of sulfonamide analogs be addressed?

Variations in assay protocols (e.g., cell lines, incubation times) and purity levels (e.g., residual solvents) often explain contradictions. Standardize assays using reference compounds (e.g., KL001 for CRY stabilization) and validate purity via orthogonal methods (HPLC, elemental analysis). Meta-analyses of IC₅₀ values across studies identify outliers .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.